N-(4-Nitrophenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound notable for its diverse applications in scientific research, particularly in medicinal chemistry. The compound features a nitrophenyl group, a thioacetamide moiety, and a triazole ring that is substituted with both phenyl and pyridine groups. Its chemical formula is CHNOS, with a molecular weight of approximately 432.46 g/mol. The presence of the 1,2,4-triazole ring is significant due to its established biological activities, including antifungal, antibacterial, and anticancer properties .
The synthesis of N-(4-Nitrophenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step synthetic pathways. These methods require precise control over reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity.
Each step must be optimized for yield and purity, often employing purification techniques like recrystallization or chromatography.
The molecular structure of N-(4-Nitrophenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide can be described as follows:
The structural data can be summarized in the following table:
Property | Value |
---|---|
Chemical Formula | CHNOS |
Molecular Weight | 432.46 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
N-(4-Nitrophenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide undergoes various chemical reactions that are essential for its biological activity.
These reactions are crucial for understanding the compound's mechanism of action and potential therapeutic applications .
The mechanism of action of N-(4-Nitrophenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves interaction with specific biological targets.
The physical properties include:
The chemical properties involve:
Relevant data on these properties is critical for practical applications in pharmaceutical formulations .
N-(4-Nitrophenyl)-2-((4-phenyl-5-(pyridin-4-y)-4H-1,2,4-triazol-3-yl)thio)acetamide has several potential applications:
The 1,2,4-triazole ring system (C₂H₃N₃) is a nitrogen-rich heterocycle that exists in two tautomeric forms (1H- and 4H-), with the 1H-tautomer being thermodynamically favored due to lower energy requirements [4] [5]. This scaffold serves as a versatile bioisostere for carboxylic acids, amides, and esters, enhancing metabolic stability while maintaining hydrogen-bonding capabilities essential for target engagement [2] [4]. Its dipole character (4–5 Debye) facilitates dipole-dipole interactions with biological receptors, and the ring’s planarity contributes to π-stacking with aromatic residues in enzyme binding sites [4] [9].
Structurally, the triazole’s nitrogen atoms participate in coordinate bonds with metal ions in metalloenzymes, exemplified by antifungal drugs like voriconazole, where triazole coordination to fungal CYP51’s heme iron disrupts ergosterol biosynthesis [2]. The ring’s stability against metabolic cleavage—superior to imidazole—enables longer biological half-lives, as evidenced by triazole-containing drugs with 15–30-hour plasma stability windows [4] [5].
Table 1: Clinically Approved 1,2,4-Triazole-Based Therapeutics
Drug Name | Biological Target | Therapeutic Application | Key Structural Feature |
---|---|---|---|
Voriconazole | Lanosterol 14α-demethylase (CYP51) | Antifungal | 1,2,4-Triazole with α-fluorophenyl |
Ribavirin | RNA-dependent RNA polymerase | Antiviral | Triazole-3-carboxamide |
Anastrozole | Aromatase (CYP19) | Anticancer | Triazole with cyanophenyl group |
Alprazolam | GABAₐ receptor | Anxiolytic | Fused triazolo-benzodiazepine |
Letrozole | Aromatase (CYP19) | Anticancer | Triazole with bis(cyanophenyl) |
The scaffold’s synthetic flexibility permits hybridization strategies, enabling conjugation with pharmacophores like thiadiazoles or carbazoles to enhance potency spectrum [2] [4]. For instance, fluconazole-triazole hybrids exhibit 16–64-fold greater activity against Candida albicans than parent drugs by optimizing hydrophobic side chains for CYP51 binding [2].
The pyridin-4-yl moiety at the triazole’s C5 position serves as a strategic hydrogen-bond acceptor, with its nitrogen atom enabling interactions with kinase hinge regions or enzyme active sites [3] [8]. This heteroaromatic system enhances water solubility (log P reduction by 0.5–1.5 units) and cellular permeability, as demonstrated by pyridinyl-containing triazole derivatives showing 3–5-fold higher Caco-2 permeability than phenyl analogues [3] [8]. Additionally, the pyridine ring’s basicity (pKa ~5) permits salt formation for improved formulation, while its bioisosteric resemblance to phenyl facilitates π-stacking without significant steric penalties [8].
The N-(4-nitrophenyl)acetamide group contributes activity through two mechanisms:
Table 2: Impact of Substituents on Triazole Bioactivity
Substituent Position | Chemical Group | Biological Effect | Example Potency Enhancement |
---|---|---|---|
C3 of Triazole (Thioether) | -SCH₂C(O)NHAr | Enables hydrophobic pocket access | 8–16-fold ↓ MIC against Aspergillus spp. [2] |
C5 of Triazole | Pyridin-4-yl | Augments H-bonding and solubility | 3.5-fold ↑ cellular uptake vs. phenyl [3] [8] |
N4 of Triazole | Phenyl | Provides hydrophobic bulk for membrane interaction | 4-fold ↑ log D reduction [4] |
Acetamide Terminal | 4-Nitrophenyl | Enhances electrophilicity and target affinity | 64-fold ↑ CYP51 binding [2] [3] |
Hybrid systems incorporating both substituents—exemplified by EVT-2859437 (containing fluorophenyl/indolyl-triazole and nitrophenylacetamide)—demonstrate synergistic effects: pyridinyl improves pharmacokinetics, while nitrophenyl enhances target residence time by 40% in enzyme kinetics assays [3].
Thioacetamide-functionalized compounds emerged in the 1960s as synthetic intermediates but gained pharmacological relevance in the 1990s with the discovery of their enzyme-inhibitory properties [4] [7]. The -NHCOCH₂S- linker in N-(4-Nitrophenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide represents an evolution from early thioacetamide antivirals, addressing metabolic instability through triazole hybridization. Key developmental milestones include:
Table 3: Evolution of Thioacetamide-Containing Pharmacophores
Time Period | Design Strategy | Representative Compound | Key Advancement |
---|---|---|---|
1965–1979 | Alkyl thioacetamides | CH₃C(S)NHCH₂CH₃ | Synthetic intermediates for heterocycles |
1980–1999 | Aryl thioacetamide antifungals | C₆H₅SCH₂C(O)NHC₆H₅ | Improved metabolic stability vs. thioethers |
2000–2010 | Triazole-thioacetamide hybrids | Fluconazole-SCH₂C(O)NHPh | 2051-fold ↑ potency against C. albicans [2] |
2011–Present | Multi-target hybrids | N-(3-Nitrophenyl)-2-((5-(pyridin-4-yl)triazol-3-yl)thio)acetamide | Dual antifungal/antibacterial activity [3] [4] |
Modern synthetic approaches leverage nucleophilic displacement reactions, where triazole-3-thiols (from hydrazine cyclization) react with α-haloacetamides under mild conditions (K₂CO₃/DMF, 60°C) to achieve 80–95% yields [3] [7]. Recent structure-activity relationship (SAR) studies emphasize substituent effects at the acetamide terminus: electron-withdrawing groups (e.g., 3-NO₂, 4-CN) enhance antifungal activity by 8–64-fold, while bulky groups like naphthyl improve kinase inhibition but reduce microbial membrane penetration [3] [8].
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: